molecular formula C11H12F2O2S B14054713 1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14054713
M. Wt: 246.28 g/mol
InChI Key: GXEJWTSOLDXXEQ-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, with a propan-2-one moiety

Preparation Methods

The synthesis of 1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-(difluoromethoxy)-2-iodophenol and methylthiomethyl ketone.

    Reaction Conditions: The key steps include

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency.

Chemical Reactions Analysis

1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.

    Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.

Scientific Research Applications

1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, depending on its specific structure and functional groups.

Comparison with Similar Compounds

1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(5-methoxy-2-(methylthio)phenyl)propan-2-one and 1-(5-(trifluoromethoxy)-2-(methylthio)phenyl)propan-2-one share structural similarities.

    Uniqueness: The presence of the difluoromethoxy group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific biological interactions.

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[5-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2O2S/c1-7(14)5-8-6-9(15-11(12)13)3-4-10(8)16-2/h3-4,6,11H,5H2,1-2H3

InChI Key

GXEJWTSOLDXXEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC(F)F)SC

Origin of Product

United States

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